molecular formula C29H24N4O4 B2879999 ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-23-2

ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2879999
CAS No.: 534581-23-2
M. Wt: 492.535
InChI Key: LROZDAYHFMEACX-ZXPTYKNPSA-N
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Description

(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the imino and carboxylate functionalities under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various enzymes or receptors, providing insights into their mechanisms of action and potential therapeutic applications .

Medicine

In medicinal chemistry, (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also find applications in fields such as catalysis or materials science .

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives, such as:

Uniqueness

What sets (Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate apart from similar compounds is its specific combination of functional groups and the unique arrangement of its aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This article aims to explore its biological activity based on available research findings.

Chemical Structure

The compound features a triazatricyclo structure that contributes to its potential biological properties. The presence of the benzyl and methylbenzoyl groups may enhance its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of triazatricyclo compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown effectiveness in inhibiting the growth of HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells .
  • Mechanism of Action : The biological activity is often attributed to the ability of these compounds to intercalate DNA or inhibit key enzymes involved in cell proliferation. The structural features of ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo may contribute to similar mechanisms .
  • Pharmacological Testing : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound and its analogs. Results indicate that certain structural modifications can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Antiproliferative Effects

A study conducted on a series of triazatricyclo compounds demonstrated that modifications at the benzyl position significantly influenced their antiproliferative activity. The compound was tested alongside several analogs in an MTT assay, revealing IC50 values that suggest considerable efficacy against tumor cells compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
Ethyl 7-benzyl...5.6HepG2
Doxorubicin10HepG2
Ethyl 7-benzyl... (analog)4.2MCF7

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the introduction of electron-withdrawing groups on the aromatic rings enhances the compound's interaction with cellular targets, thereby increasing its biological activity. The study highlighted the importance of steric and electronic factors in optimizing the pharmacological profile of such compounds .

Discussion

The biological activity of this compound is promising but requires further exploration through extensive in vivo studies and clinical trials to establish its therapeutic potential fully.

Properties

IUPAC Name

ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-3-37-29(36)23-17-22-25(30-24-14-7-8-15-32(24)28(22)35)33(18-20-11-5-4-6-12-20)26(23)31-27(34)21-13-9-10-19(2)16-21/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROZDAYHFMEACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC(=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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